

Spectroscopic and Mechanistic Insights into Ophiopogonanone E: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **ophiopogonanone E**, a homoisoflavonone isolated from the tubers of Ophiopogon japonicus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery by consolidating key analytical data and exploring its potential mechanism of action.

Spectroscopic Data

The structural elucidation of **ophiopogonanone E** has been primarily achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data reported for this compound.

Table 1: Mass Spectrometry Data for Ophiopogonanone E



| Parameter | Value | Reference |
|---------------------|---|-----------|
| Molecular Formula | C19H20O7 | [1] |
| Molecular Weight | 360.36 g/mol | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Quasi-molecular Ion | [M+H]+ | [1] |
| m/z | 361 | [1] |

Note on Fragmentation: While detailed high-resolution mass spectrometry (HRMS) fragmentation data for **ophiopogonanone E** is not readily available in the cited literature, studies on similar homoisoflavonoids suggest that fragmentation would likely involve retro-Diels-Alder (rDA) reactions within the chromanone ring and losses of small molecules such as H₂O, CO, and CH₃ radicals from the molecular ion.

Table 2: ¹H-NMR Spectroscopic Data for Ophiopogonanone E

Solvent: DMSO-d₆, Frequency: 500 MHz



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|------------------------|-------------|------------|
| 12.28 | S | 1H | 5-OH |
| 9.49 | S | 1H | 7-OH |
| 8.41 | S | 1H | 2'-OH |
| 6.84 | d (J = 8.3 Hz) | 1H | H-6' |
| 6.39 | d (J = 2.4 Hz) | 1H | H-3' |
| 6.32 | dd (J = 8.3, 2.4 Hz) | 1H | H-5' |
| 4.41 | dd (J = 10.8, 3.9 Hz) | 1H | H-2a |
| 4.13 | t (J = 10.8 Hz) | 1H | H-2b |
| 3.70 | S | 3H | 4'-OCH₃ |
| 3.65 | S | 3H | 8-OCH₃ |
| 3.03 | dd (J = 13.8, 4.5 Hz) | 1H | H-9a |
| 2.76 | m | 1H | H-3 |
| 2.59 | dd (J = 13.8, 10.2 Hz) | 1H | H-9b |
| 2.01 | S | 3H | 6-СНз |

Note on ¹³C-NMR Data: A complete, assigned ¹³C-NMR data table for **ophiopogonanone E** was not available in the reviewed literature. Structural elucidation of related compounds relies on a combination of ¹H-¹H COSY, HSQC, and HMBC experiments to assign the carbon resonances.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the isolation and characterization of homoisoflavonoids from Ophiopogon japonicus.

Isolation of Ophiopogonanone E



- Extraction: The dried and powdered tubers of Ophiopogon japonicus are typically extracted with a solvent such as 70% ethanol or methanol at room temperature.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids, including **ophiopogonanone E**, are typically enriched in the ethyl acetate fraction.
- Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified **ophiopogonanone E** are dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆).
- Data Acquisition: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

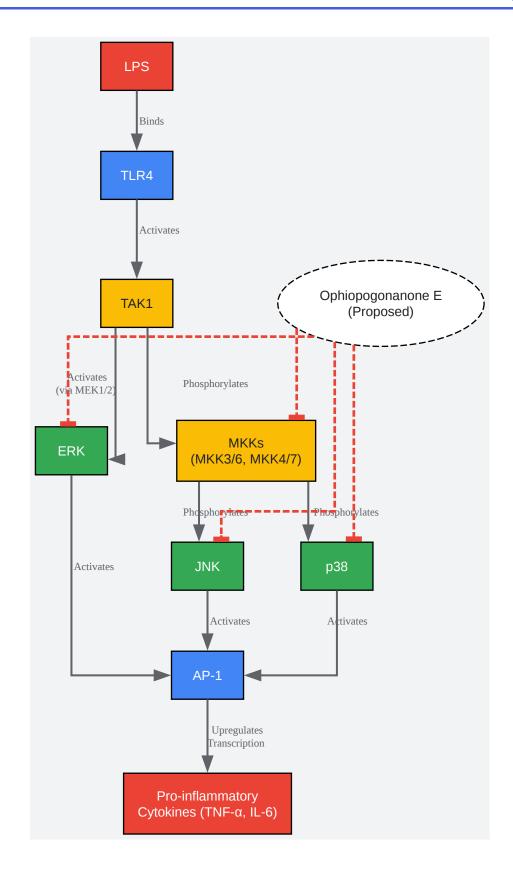
- Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of homoisoflavonoids.
- Data Acquisition: Mass spectra are acquired over a relevant m/z range to detect the quasi-molecular ion ([M+H]+). For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).



Potential Signaling Pathway

Homoisoflavonoids isolated from Ophiopogon japonicus have been reported to possess antiinflammatory properties. Studies on compounds structurally related to **ophiopogonanone E** have shown that they can inhibit the production of pro-inflammatory mediators by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The diagram below illustrates a simplified representation of this pathway and the potential points of inhibition by **ophiopogonanone E**.





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Caption: Proposed inhibition of the MAPK signaling pathway by ophiopogonanone E.



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References

- 1. rsc.org [rsc.org]
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